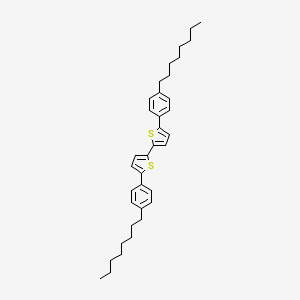

5,5'-Bis(4-octylphenyl)-2,2'-bithiophene

説明

Fundamental Role of the 2,2'-Bithiophene (B32781) Core in Organic Semiconductor Architectures

The 2,2'-bithiophene unit is a foundational building block in the design of high-performance organic semiconductors. It consists of two thiophene (B33073) rings linked at their 2-positions. This core structure possesses several key features that make it advantageous for electronic applications. The sulfur heteroatom in the thiophene ring contributes to the electron-rich nature of the system, facilitating efficient charge transport. Furthermore, the 2,2'-linkage allows for a relatively planar conformation between the two rings, which is crucial for effective π-orbital overlap and, consequently, good intermolecular charge hopping in the solid state. The planarity of the bithiophene core helps in the formation of ordered molecular packing, a critical factor for achieving high charge carrier mobility in thin films. The 5 and 5' positions of the bithiophene core are readily functionalized, allowing for the attachment of various substituent groups to fine-tune the molecule's electronic properties and solid-state morphology.

Strategic Implementation of Octylphenyl Substitution in Molecular Design for Organic Materials

The strategic attachment of 4-octylphenyl groups to the 5 and 5' positions of the 2,2'-bithiophene core in 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene serves several critical purposes in molecular design. The phenyl rings extend the π-conjugated system of the bithiophene core, which can influence the HOMO and LUMO energy levels and the optical properties of the molecule.

The long, flexible octyl chains are a key feature for materials engineering. They significantly enhance the solubility of the compound in common organic solvents. This is a crucial practical advantage, as it allows for the deposition of thin films from solution using techniques like spin-coating or printing, which are more cost-effective and scalable than vacuum deposition methods.

Moreover, the alkyl chains play a vital role in controlling the solid-state packing of the molecules. They can induce self-assembly into ordered structures, including liquid crystalline phases. researchgate.net This ordered arrangement is highly beneficial for charge transport, as it minimizes defects and creates continuous pathways for charge carriers to move through the material. The length of the alkyl chain, in this case, octyl, is a determining factor in the resulting molecular organization and, by extension, the electronic performance of devices fabricated from the material. The interplay between the rigid, conjugated core and the flexible peripheral alkyl chains is a well-established strategy for creating processable organic semiconductors with high charge carrier mobilities. For instance, a structurally similar compound, 5,5'-bis-(4-n-hexylphenyl)-2,2'-bithiophene, has demonstrated promising charge transport properties in organic field-effect transistors. researchgate.net

Detailed Research Findings

While comprehensive experimental data for 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene is not widely published, its properties can be reliably inferred from closely related, well-characterized analogues. The following tables present representative data for this class of materials, offering insight into the expected performance of the title compound.

Table 1: Electronic and Physical Properties of Structurally Related Alkylphenyl-Bithiophene Compounds

| Property | Representative Value | Compound Analogue | Reference |

| HOMO Level | ~ -5.2 eV | Phenyl-capped oligothiophenes | General Class |

| LUMO Level | ~ -2.5 eV | Phenyl-capped oligothiophenes | General Class |

| Optical Bandgap | ~ 2.7 eV | Phenyl-capped oligothiophenes | General Class |

| Melting Point | Varies with alkyl chain length | 5,5'-bis-(4-n-hexylphenyl)-2,2'-bithiophene | researchgate.net |

| Phase Transitions | Exhibits liquid crystalline phases | 5,5'-bis-(4-n-alkylphenyl)-2,2'-bithiophenes | researchgate.netresearchgate.net |

Note: The HOMO, LUMO, and bandgap values are typical for this class of compounds and can be fine-tuned by the specific molecular structure.

Table 2: Charge Transport Characteristics in Thin-Film Transistors

| Parameter | Representative Value | Conditions | Compound Analogue | Reference |

| Hole Mobility (µh) | 2 x 10⁻² cm²/Vs | Solution-cast film | 5,5'-bis-(4-n-hexylphenyl)-2,2'-bithiophene | researchgate.net |

| Hole Mobility (µh) | 9 x 10⁻² cm²/Vs | Vacuum-deposited film | 5,5'-bis-(4-n-hexylphenyl)-2,2'-bithiophene | researchgate.net |

| On/Off Current Ratio | > 10⁵ | OFET device | General Class | N/A |

Note: Charge carrier mobility is highly dependent on film processing conditions, dielectric surface, and device architecture.

特性

CAS番号 |

918441-39-1 |

|---|---|

分子式 |

C36H46S2 |

分子量 |

542.9 g/mol |

IUPAC名 |

2-(4-octylphenyl)-5-[5-(4-octylphenyl)thiophen-2-yl]thiophene |

InChI |

InChI=1S/C36H46S2/c1-3-5-7-9-11-13-15-29-17-21-31(22-18-29)33-25-27-35(37-33)36-28-26-34(38-36)32-23-19-30(20-24-32)16-14-12-10-8-6-4-2/h17-28H,3-16H2,1-2H3 |

InChIキー |

ARKFNMHORPCAHH-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)CCCCCCCC |

製品の起源 |

United States |

Synthesis Methodologies for 5,5 Bis 4 Octylphenyl 2,2 Bithiophene and Precursors

Synthetic Strategies for Functionalizing the 2,2'-Bithiophene (B32781) Core

The initial and critical step in the synthesis of 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene is the functionalization of the 2,2'-bithiophene core. This is typically achieved through regioselective reactions that introduce reactive groups at the 5 and 5' positions, the most electronically activated sites of the thiophene (B33073) rings.

Regioselective Halogenation and Stannylation at the 5,5'-Positions of 2,2'-Bithiophene

Regioselective Halogenation (e.g., 5,5'-dibromo-2,2'-bithiophene):

The bromination of 2,2'-bithiophene is a common and effective method to produce the key intermediate, 5,5'-dibromo-2,2'-bithiophene (B15582). This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent. The high regioselectivity for the 5 and 5' positions is a result of the electron-rich nature of these α-positions on the thiophene rings. researchgate.net

A typical experimental procedure involves dissolving 2,2'-bithiophene in a suitable solvent, such as acetonitrile (B52724) or a mixture of chloroform (B151607) and acetic acid, followed by the portion-wise addition of two equivalents of NBS. tcichemicals.com The reaction is often performed at room temperature or with gentle heating to ensure complete conversion. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product, 5,5'-dibromo-2,2'-bithiophene, can be isolated and purified through standard procedures like extraction, washing, and recrystallization. The use of NBS is advantageous as it provides a constant, low concentration of bromine, which helps to minimize side reactions. masterorganicchemistry.com

Regioselective Stannylation (e.g., 5,5'-bis(trimethylstannyl)-2,2'-bithiophene):

The synthesis of 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (B178220) is another crucial pathway for functionalizing the bithiophene core, particularly for subsequent Stille coupling reactions. ossila.com This compound can be prepared from 2,2'-bithiophene. The process typically involves a two-step sequence starting with the lithiation of 2,2'-bithiophene.

In a common procedure, 2,2'-bithiophene is treated with two equivalents of a strong base, such as n-butyllithium (n-BuLi), in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to generate the 5,5'-dilithio-2,2'-bithiophene intermediate. This is then followed by the addition of two equivalents of trimethyltin (B158744) chloride (Me3SnCl), which quenches the dilithio species to form the desired 5,5'-bis(trimethylstannyl)-2,2'-bithiophene. nih.gov Careful control of the reaction conditions is essential to achieve high yields and prevent the formation of mono-stannylated or other byproducts.

Aryl Group Incorporation via Cross-Coupling Reactions

Once the 2,2'-bithiophene core is appropriately functionalized with either bromine or trimethylstannyl groups, the octylphenyl substituents can be introduced via palladium-catalyzed cross-coupling reactions. Stille and Suzuki couplings are the most widely employed methods for this purpose.

Stille Coupling Reactions in the Synthesis of Octylphenyl-Bithiophene Oligomers

The Stille coupling reaction involves the palladium-catalyzed reaction between an organotin compound (in this case, 5,5'-bis(trimethylstannyl)-2,2'-bithiophene) and an organic halide (1-bromo-4-octylbenzene). orgsyn.org This reaction is highly valued for its tolerance of a wide range of functional groups and its generally mild reaction conditions.

A typical procedure for the synthesis of 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene via Stille coupling would involve reacting 5,5'-bis(trimethylstannyl)-2,2'-bithiophene with two equivalents of 1-bromo-4-octylbenzene (B1266205) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) with a suitable phosphine (B1218219) ligand like tri(o-tolyl)phosphine (P(o-tol)3). rsc.org The reaction is typically carried out in an inert solvent like toluene (B28343) or DMF under an inert atmosphere (e.g., argon or nitrogen) and at elevated temperatures (90-110 °C). rsc.org The general catalytic cycle for the Stille reaction involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.com

Suzuki Coupling Reactions for Substituted Bithiophene Systems

The Suzuki coupling reaction provides an alternative and often more environmentally friendly route for the synthesis of 5,5'-diaryl-2,2'-bithiophenes. This reaction pairs an organoboron compound (4-octylphenylboronic acid) with an organic halide (5,5'-dibromo-2,2'-bithiophene) in the presence of a palladium catalyst and a base. nih.govresearchgate.net

In a representative synthesis of 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene, 5,5'-dibromo-2,2'-bithiophene is reacted with slightly more than two equivalents of (4-octylphenyl)boronic acid. A common catalytic system for this transformation is Pd(PPh3)4 or a combination of a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)2) with a phosphine ligand. nih.gov A base, such as potassium carbonate (K2CO3), sodium carbonate (Na2CO3), or potassium phosphate (B84403) (K3PO4), is essential for the activation of the organoboronic acid. nih.gov The reaction is typically performed in a biphasic solvent system, such as a mixture of toluene and water or 1,4-dioxane (B91453) and water, under reflux conditions. nih.gov The Suzuki coupling mechanism also proceeds through a catalytic cycle of oxidative addition, transmetalation (facilitated by the base), and reductive elimination. youtube.com

Related Coupling Methodologies for Analogous Bithiophene Derivatives (e.g., Sonogashira Coupling)

While Stille and Suzuki couplings are the most common methods for synthesizing 5,5'-diaryl-2,2'-bithiophenes, other cross-coupling reactions can be employed for analogous derivatives. The Sonogashira coupling, for instance, is used to couple terminal alkynes with aryl or vinyl halides. mdpi.com This reaction could be utilized to synthesize bithiophene derivatives with alkynyl-aryl substituents. The Sonogashira reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of a base, such as an amine. mdpi.com

Optimization of Reaction Conditions for Enhanced Yields and Purity

Achieving high yields and purity of 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene is crucial for its application in organic electronics. Therefore, the optimization of reaction conditions for the cross-coupling steps is a key aspect of its synthesis.

Several factors can be tuned to improve the outcome of both Stille and Suzuki coupling reactions:

Catalyst and Ligand: The choice of the palladium catalyst and the phosphine ligand can significantly impact the reaction rate and yield. For Stille couplings, ligands like P(o-tol)3 are often effective. rsc.org In Suzuki couplings, bulky and electron-rich phosphine ligands can enhance the efficiency of the catalytic cycle. mit.edu

Temperature and Reaction Time: The reaction temperature and duration are important parameters to control. Higher temperatures can increase the reaction rate but may also lead to the formation of side products through decomposition or unwanted side reactions. Monitoring the reaction progress allows for quenching the reaction at the optimal time to maximize the yield of the desired product.

Purity of Reactants: The purity of the starting materials, particularly the functionalized bithiophene and the arylating agent, is paramount for obtaining a high-purity final product and preventing catalyst deactivation.

Below are interactive data tables summarizing typical reaction conditions for the key synthetic steps.

Table 1: Synthesis of 5,5'-Dibromo-2,2'-bithiophene via Bromination

| Reactant | Reagent | Solvent | Temperature | Yield |

| 2,2'-Bithiophene | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature | High |

| 2,2'-Bithiophene | N-Bromosuccinimide (NBS) | Chloroform/Acetic Acid | Room Temperature | High |

Table 2: Synthesis of 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene via Cross-Coupling Reactions

| Coupling Reaction | Bithiophene Precursor | Arylating Agent | Catalyst System | Base | Solvent | Temperature |

| Stille | 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene | 1-Bromo-4-octylbenzene | Pd(PPh3)4 or Pd2(dba)3/P(o-tol)3 | - | Toluene or DMF | 90-110 °C |

| Suzuki | 5,5'-Dibromo-2,2'-bithiophene | (4-Octylphenyl)boronic acid | Pd(PPh3)4 or Pd(OAc)2/Ligand | K2CO3, Na2CO3, or K3PO4 | Toluene/Water or Dioxane/Water | Reflux |

Considerations for Scalable Synthesis and Compatibility with Industrial Processing

The transition from laboratory-scale synthesis to large-scale industrial production of organic semiconductor materials like 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene is a critical step for their commercial application in technologies such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This process involves significant challenges, including ensuring batch-to-batch consistency, minimizing costs, adhering to environmental and safety regulations, and achieving the high purity required for electronic devices. csfusion.orgbeilstein-institut.de Therefore, the selection and optimization of the synthetic route are paramount for successful industrial manufacturing.

For a molecule like 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene, the core of the synthesis is the formation of the carbon-carbon bond between the bithiophene unit and the two 4-octylphenyl groups. This is typically achieved through transition metal-catalyzed cross-coupling reactions. While several methods such as Kumada, Stille, and Suzuki-Miyaura coupling are effective in the lab, their suitability for industrial-scale production varies significantly.

The Suzuki-Miyaura coupling has emerged as a particularly advantageous method for the large-scale production of oligothiophenes. Its industrial appeal stems from several key factors:

Reagent Stability and Safety : The organoboron reagents (boronic acids or esters) used in Suzuki reactions are generally solid, thermally stable, and relatively inert to water and oxygen. This contrasts sharply with the highly reactive and air/moisture-sensitive Grignard reagents used in Kumada coupling or the toxic organotin compounds required for Stille coupling. rsc.org

Byproduct Profile : The inorganic byproducts generated from Suzuki coupling are non-toxic and can often be easily removed through aqueous extraction, simplifying the purification process.

Predictable Scaling : Suzuki reactions are generally well-behaved and offer more predictable scalability compared to other methods.

Table 1: Comparison of Cross-Coupling Methodologies for Industrial Scalability

| Coupling Method | Key Reagents | Pros for Industrial Scale-Up | Cons for Industrial Scale-Up |

|---|---|---|---|

| Suzuki-Miyaura | Organoboronic acids/esters | Stable and less toxic reagents; non-toxic byproducts; broad functional group tolerance; predictable scaling. rsc.org | Requires a base, which can complicate reactions with base-sensitive substrates. |

| Stille | Organostannanes (organotins) | Tolerant of many functional groups; mild reaction conditions. | High toxicity of organotin reagents and byproducts; difficult removal of tin residues. |

| Kumada | Grignard reagents (organomagnesium) | High reactivity; often high yields. | Reagents are highly sensitive to air and moisture, requiring stringent inert conditions; limited functional group tolerance. researchgate.net |

Process optimization is another critical factor for ensuring an industrially compatible synthesis. This involves fine-tuning various parameters to maximize yield, purity, and cost-effectiveness while minimizing environmental impact. Key areas of optimization include the catalyst system, solvent choice, and reaction conditions. The use of sub-stoichiometric amounts of a transition metal catalyst, typically palladium-based, is standard, and reducing the catalyst loading (e.g., 1-5 mol%) is essential for managing costs. rsc.org

Furthermore, the choice of solvents is under increasing scrutiny due to environmental regulations. A move away from hazardous halogenated solvents towards more environmentally benign options is a significant challenge in large-scale fabrication. researchgate.net The final step in any industrial synthesis for electronic applications is rigorous purification. For oligothiophenes, methods like sublimation, preparative chromatography, and recrystallization are used to achieve the requisite high purity, as even trace amounts of metallic catalysts or organic impurities can severely degrade the performance of semiconductor devices.

Table 2: Key Parameters for Industrial Process Optimization (Suzuki-Miyaura Route)

| Parameter | Industrial Consideration | Example/Goal |

|---|---|---|

| Catalyst System | Cost, efficiency, stability, and ease of removal. | Use of air-stable palladium pre-catalysts with low loading (<1 mol%) to minimize cost and metallic contamination. |

| Solvent | Safety, environmental impact (EHS), cost, and recyclability. | Replacing chlorinated solvents with greener alternatives like toluene, 2-MeTHF, or even aqueous systems where possible. |

| Base | Strength, solubility, cost, and impact on waste streams. | Using cost-effective and easily handled inorganic bases like K₂CO₃ or K₃PO₄. |

| Temperature & Time | Energy consumption, throughput, and minimization of side reactions. | Optimizing for the lowest possible temperature and shortest reaction time that still provides high conversion and yield. chemistryviews.org |

| Purification | Achieving >99.9% purity, scalability of the method, and solvent usage. | Developing scalable recrystallization protocols or using high-vacuum sublimation to remove impurities. |

| Precursor Synthesis | Cost and availability of starting materials. | Developing efficient, one-pot, or streamlined syntheses for key intermediates like 4-octylphenylboronic acid. google.com |

Advanced Spectroscopic and Morphological Characterization Techniques

Spectroscopic Analysis of Electronic and Photophysical Properties

Spectroscopic techniques are fundamental to elucidating the electronic structure and light-emitting capabilities of organic conjugated molecules like 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is employed to determine the electronic transitions within the molecule. For conjugated systems such as this, the absorption spectrum is dominated by π-π* transitions. The position of the maximum absorption peak (λmax) provides information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The shape of the absorption band can also offer insights into the molecular aggregation and conformation in solution or in the solid state. While specific data for 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene is not available, analysis of structurally related bithiophene derivatives suggests that the absorption spectrum would likely exhibit a strong absorption band in the UV-A or near-visible region.

Fluorescence Spectroscopy for Emission Characteristics

Fluorescence spectroscopy is used to study the emissive properties of the compound upon photoexcitation. The fluorescence spectrum is typically mirror-imaged to the absorption spectrum. The wavelength of the emitted light and the Stokes shift (the difference between the absorption and emission maxima) are key parameters. These characteristics are highly dependent on the molecular structure, conformation, and the surrounding environment (solvent polarity, solid-state packing). For similar oligo-thiophenes, emission is often observed in the blue to green region of the visible spectrum.

Photoluminescence (PL) Spectroscopy and Quantum Efficiency

Photoluminescence (PL) spectroscopy provides a more in-depth analysis of the light emission process. A critical parameter derived from PL studies is the photoluminescence quantum yield (PLQY), which quantifies the efficiency of the emission process (the ratio of photons emitted to photons absorbed). The PLQY is a crucial factor in determining the suitability of a material for applications in devices like organic light-emitting diodes (OLEDs). This value can be measured in solution and in thin films, with solid-state packing often influencing the efficiency.

Electric Field-Modulated Photoluminescence Spectroscopy for Excited State Dynamics

This advanced technique is utilized to probe the behavior of excited states (excitons) under the influence of an external electric field. It can provide valuable information about exciton (B1674681) dissociation, charge transfer processes, and other field-dependent photophysical phenomena. Such studies are particularly relevant for understanding the performance of organic photovoltaic devices and light-emitting transistors. No specific studies employing this technique on 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene have been reported in the reviewed literature.

Electrochemical Characterization for Redox Behavior

Electrochemical methods are vital for determining the energy levels (HOMO and LUMO) and the redox stability of the compound, which are critical for its application in electronic devices.

Cyclic Voltammetry for Oxidation Potentials and Redox Processes

Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of electroactive molecules. By measuring the current response to a sweeping potential, one can determine the oxidation and reduction potentials. The onset of the first oxidation wave in the CV curve is used to estimate the HOMO energy level. If a reversible reduction wave is observed, the LUMO level can also be estimated. The reversibility of the redox processes provides an indication of the chemical stability of the molecule in its charged states (cation and anion radicals), which is important for the long-term operational stability of electronic devices. Specific cyclic voltammetry data for 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene, including its oxidation potentials, are not available in the surveyed scientific literature.

Microscopic and Diffraction Techniques for Thin Film and Solid-State Morphology

The performance of organic semiconductor devices is intrinsically linked to the molecular organization and morphology of the active material in the solid state. For 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene, a comprehensive understanding of its thin-film and solid-state characteristics is crucial for optimizing its electronic properties. Advanced characterization techniques, including microscopy and X-ray diffraction, provide invaluable insights into these features.

Atomic Force Microscopy (AFM) for Thin Film Surface Morphology and Nucleation Density

Atomic Force Microscopy (AFM) is a powerful tool for visualizing the surface topography of thin films at the nanoscale. While direct AFM studies on 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene are not extensively reported in the reviewed literature, the application of this technique to structurally similar oligothiophenes provides a clear indication of its utility. For instance, investigations into the growth processes of related thiophene-based molecules on silicon dioxide surfaces reveal distinct morphological evolution.

In a study of a fluorinated biphenyl-terthiophene, AFM was used to track the film growth from the initial monolayer to thicker layers. It was observed that the initial growth proceeds as two-dimensional layers, after which three-dimensional island-like structures begin to form. This transition in growth mode is critical as it influences the intermolecular connectivity within the film. AFM imaging allows for the direct visualization of these islands, providing data on their size, shape, and distribution, which are indicative of the nucleation density. A higher nucleation density often leads to smaller grain sizes, which can impact charge transport through the increased number of grain boundaries.

Table 1: Representative AFM Data for Oligothiophene Thin Film Analysis

| Parameter | Description | Typical Observation |

|---|---|---|

| Growth Mode | Describes the evolution of film structure with increasing thickness. | Initially two-dimensional (layer-by-layer) followed by three-dimensional (island formation). |

| Nucleation Density | The number of initial crystal nuclei formed per unit area. | Influences the final grain size and film continuity. |

| Surface Roughness | The root mean square (RMS) variation in surface height. | Increases with the onset of 3D island growth. |

| Grain Size | The average diameter of the crystalline domains. | Inversely related to nucleation density. |

This table is illustrative, based on findings for related oligothiophene compounds.

Scanning Electron Microscopy (SEM) for Supramolecular Assembly (for related materials)

Scanning Electron Microscopy (SEM) offers a complementary perspective to AFM, providing information on the morphology and supramolecular assembly of materials over larger areas. While specific SEM studies on 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene were not found, research on other oligothiophenes demonstrates the utility of SEM in visualizing self-assembled structures.

For example, in studies of poly(3,3"'-didodecyl quarter thiophene), SEM has been used to image self-assembled nanofibers. researchgate.net These images reveal the formation of long, interconnected fibrous networks, which are crucial for charge transport in devices. The morphology of these supramolecular assemblies is highly dependent on processing conditions. SEM can be employed to characterize the effects of solvent, temperature, and substrate on the resulting structure, such as the formation of nanofibers, ribbons, or other complex architectures. This information is vital for understanding how to control the self-assembly process to achieve desired electronic properties. researchgate.netresearchgate.net

Synchrotron X-ray Diffraction and Single Crystal X-ray Analysis for Crystalline Order and Packing Motifs

To probe the internal crystalline structure and molecular packing of 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene, X-ray diffraction techniques are indispensable. Synchrotron X-ray diffraction is particularly useful for thin films, while single-crystal X-ray analysis provides precise atomic coordinates for bulk crystals.

Studies on closely related 5,5'-bis-(alkylpyridinyl)-2,2'-bithiophenes have utilized these techniques to elucidate their crystalline order. researchgate.net Synchrotron X-ray diffraction analysis can confirm the phase assignments made by other techniques and provide detailed information about the molecular arrangement within different phases. Single-crystal X-ray analysis offers an even more detailed picture, revealing the precise bond lengths, bond angles, and intermolecular distances. This level of detail is crucial for understanding the packing motifs and their influence on electronic coupling between adjacent molecules.

Analysis of Molecular Planarity and Conformation in Solid State

The planarity of the conjugated backbone of oligothiophenes is a critical factor influencing their electronic properties. Single-crystal X-ray analysis of 5,5'-bis-(5-alkylpyridin-2-yl)-2,2'-bithiophenes, a compound class structurally similar to 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene, has shown that the aromatic core is nearly planar. researchgate.net

Table 2: Conformational Details from Single Crystal X-ray Analysis of a Related Bithiophene

| Feature | Description | Observation in a 5,5'-bis-(5-alkylpyridin-2-yl)-2,2'-bithiophene |

|---|---|---|

| Aromatic Core | The central conjugated system of the molecule. | Nearly planar. researchgate.net |

| Bithiophene Conformation | The relative orientation of the two thiophene (B33073) rings. | s-trans conformation. researchgate.net |

| Thiophene-Pyridine Conformation | The relative orientation of the thiophene and adjacent aromatic rings. | s-cis conformation. researchgate.net |

| Influence of Alkyl Chains | The effect of the terminal alkyl chains on the molecular structure. | Pronounced effect on molecular planarity and packing motifs. researchgate.net |

Data from a study on a structurally related compound.

Investigation of Solid-State Packing, including Herringbone and Perpendicular Orientations

The way in which molecules of 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene pack in the solid state is a key determinant of its charge transport characteristics. Oligothiophenes are known to adopt various packing motifs, with the herringbone arrangement being common. In this motif, molecules are arranged in a way that the edge of one molecule is oriented towards the face of its neighbor. This arrangement minimizes electrostatic repulsion but can also reduce the π-π overlap that is beneficial for charge transport.

The orientation of the molecules with respect to the substrate in a thin film is also of critical importance. A "standing-up" or perpendicular orientation of the long molecular axis relative to the substrate is often desirable for organic field-effect transistors, as it facilitates charge transport in the plane of the device. Studies on related oligothiophenes have shown that the molecules can be oriented nearly upright with respect to the crystal's basal plane.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to elucidating the arrangement of electrons and nuclei, which in turn dictates the material's behavior. For complex systems like 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene, a variety of methods are employed to model its ground and excited electronic states.

Ab initio methods such as the second-order approximate coupled-cluster (CC2) and the second-order algebraic diagrammatic construction (ADC(2)) are highly accurate techniques for studying the electronic states of molecules. whiterose.ac.ukepfl.ch These methods are particularly valuable for determining the geometries of molecules not only in their stable ground state but also in their short-lived excited states, which are accessed upon absorption of light. whiterose.ac.uk

For the core 2,2'-bithiophene (B32781) structure, which is the foundation of the title compound, CC2 and ADC(2) calculations have been used to investigate the geometries of its trans and cis conformers. whiterose.ac.uk These calculations analyze key structural parameters like bond lengths and the dihedral angle between the two thiophene (B33073) rings. whiterose.ac.uk In the excited state, significant changes in these parameters are often observed compared to the ground state. whiterose.ac.uk For instance, studies on substituted bithiophenes have shown that the planarity of the bithiophene core can be altered upon excitation. whiterose.ac.uk While the computational cost of these high-level methods can be a constraint, they provide reliable benchmarks for understanding the photophysical behavior of thiophene-based materials. whiterose.ac.ukepfl.ch The application of these methods helps in understanding how substituents, such as the 4-octylphenyl groups, influence the molecule's geometry and excitation energies through both electronic and steric effects. whiterose.ac.uk

Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational efficiency, making it suitable for larger molecules. DFT has been applied to investigate the structure of materials closely related to 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene. researchgate.netrsc.org

Geometry optimizations using DFT have shown that for molecules in the 5,5'-bis(4-alkylphenyl)-2,2'-bithiophene series, the central bithiophene core tends to be planar in the gas phase. researchgate.net However, the two terminal phenyl groups are typically twisted out of this plane. researchgate.net This twisting is characterized by the dihedral angles between the phenyl rings and the bithiophene core. These structural predictions are crucial as the degree of planarity across the molecule significantly impacts its electronic conjugation, and consequently, its optical and charge-transport properties. rsc.orgresearchgate.net

| Structural Parameter | DFT Prediction for 5,5'-bis(4-alkylphenyl)-2,2'-bithiophene analogs |

| Bithiophene Core | Planar researchgate.net |

| Phenyl Group Orientation | Twisted out of the bithiophene plane researchgate.net |

| Phenyl-Thiophene Dihedral Angles | Approximately 26 degrees researchgate.net |

Prediction and Analysis of Electronic Properties

Computational methods are not only used to predict structure but also to analyze the electronic properties that are key to the performance of these materials in optoelectronic devices.

The ADC(2) and CC2 methods are effective for calculating adiabatic excitation energies, which correspond to the energy difference between the optimized ground state and the optimized first excited state. whiterose.ac.uk This calculated energy is directly related to the position of the lowest energy absorption band in the UV-visible spectrum. Theoretical studies on substituted 2,2'-bithiophenes have demonstrated that the nature and position of substituents can significantly decrease the excitation energy, leading to a red-shift in absorption. whiterose.ac.uk The phenyl substituents, as present in 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene, are known to be effective in lowering this energy. whiterose.ac.uk

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in the electronic processes of a molecule. The HOMO level is associated with the ability to donate an electron, while the LUMO level relates to the ability to accept an electron. The energy difference between these two orbitals is the HOMO-LUMO gap. mdpi.com DFT calculations are commonly used to determine the energy levels of these frontier orbitals. researchgate.net For conjugated molecules like 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene, the HOMO is typically a π-orbital delocalized along the conjugated backbone, and the LUMO is a corresponding π*-antibonding orbital. The precise energy values of the HOMO and LUMO are critical for designing efficient organic electronic devices, as they determine how well the material can inject and transport charge carriers.

The theoretical band gap, often approximated by the HOMO-LUMO energy gap, is a crucial parameter that determines the optical and electronic properties of a semiconductor. researchgate.net A smaller band gap generally corresponds to absorption at longer wavelengths. Computational models, particularly DFT, are extensively used to predict the band gap of new materials before their synthesis. researchgate.net By analyzing how the band gap is influenced by molecular structure—for instance, by extending the conjugation length or by adding electron-donating or -withdrawing groups—researchers can rationally design molecules with desired electronic properties. For thiophene-phenylene co-oligomers, the band gap is tunable, allowing for the optimization of materials for specific applications like organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). researchgate.netrsc.org

| Calculated Property | Significance | Typical Computational Method |

| Adiabatic Excitation Energy | Correlates with the lowest energy optical absorption peak whiterose.ac.uk | CC2, ADC(2) whiterose.ac.uk |

| HOMO Energy Level | Relates to ionization potential and electron-donating ability researchgate.net | DFT researchgate.net |

| LUMO Energy Level | Relates to electron affinity and electron-accepting ability researchgate.net | DFT researchgate.net |

| Theoretical Band Gap | Determines optical absorption edge and semiconducting nature researchgate.net | DFT researchgate.net |

Molecular Dynamics and Conformation Studies (e.g., Dihedral Angles of Thiophene Rings)

Theoretical and computational studies provide significant insights into the conformational dynamics of 5,5'-bis(4-alkylphenyl)-2,2'-bithiophenes, a class of compounds to which 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene belongs. The conformation of these molecules, particularly the dihedral angles between the constituent aromatic rings, is a critical determinant of their electronic and charge transport properties.

In the gas phase, density functional theory (DFT) calculations on related 5,5'-bis(4-alkylphenyl)-2,2'-bithiophenes reveal a tendency for the central 2,2'-bithiophene core to adopt a planar conformation. This planarity is crucial for maximizing π-orbital overlap along the conjugated backbone, which in turn facilitates intramolecular charge delocalization. However, the phenyl rings attached at the 5 and 5' positions of the bithiophene unit are typically twisted out of this plane. For instance, in 5,5'-bis-(4-n-hexylphenyl)-2,2'-bithiophene, the dihedral angles between the phenyl and adjacent thiophene rings are approximately 25.7° and -26.8°. This twisting arises from steric hindrance between the hydrogen atoms on the phenyl and thiophene rings.

The length of the alkyl chains, such as the octyl groups in 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene, has a pronounced effect on the molecular packing in the solid state, which indirectly influences the molecular conformation. Studies on a series of 5,5'-bis(4-alkylphenyl)-2,2'-bithiophenes (often abbreviated as P2TPs) have shown a distinct "odd-even" effect related to the number of carbon atoms in the alkyl chains. nih.govacs.org This effect manifests as significant variations in the molecular tilt angle within thin films, depending on whether the alkyl chain has an odd or even number of carbons. nih.gov This suggests that the octyl groups (an even-numbered chain) will influence a specific and predictable packing arrangement.

| Parameter | Value |

|---|---|

| Bithiophene Core | Planar |

| Phenyl-Thiophene Dihedral Angle 1 | ~25.7° |

| Phenyl-Thiophene Dihedral Angle 2 | ~-26.8° |

Computational Modeling of Charge Transport Pathways and Mechanisms

The charge transport properties of 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene and related compounds are intimately linked to their molecular conformation and solid-state packing. Computational modeling plays a crucial role in elucidating the pathways and mechanisms of charge transport in these organic semiconductor materials. The primary mechanisms of charge transport in such materials are typically described by either hopping transport or band-like transport. doaj.orgrsc.orgwikipedia.orgnih.gov

In the hopping transport model , charge carriers (holes or electrons) are considered to be localized on individual molecules and "hop" between adjacent molecules. The rate of hopping is dependent on two key parameters: the reorganization energy (the energy required to deform the molecule upon charging or discharging) and the electronic coupling (a measure of the electronic interaction between adjacent molecules). A more planar molecular structure, which enhances π-π stacking, generally leads to stronger electronic coupling and thus higher charge mobility.

For the 5,5'-bis(4-alkylphenyl)-2,2'-bithiophene series, quantum-chemical calculations have shown that the odd-even effect of the alkyl chain length not only affects the molecular packing but also has a corresponding influence on the intermolecular electronic coupling. nih.govacs.org This indicates that the charge transport efficiency can be modulated by subtle changes in the alkyl substituent. The octyl groups in 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene, being an even-numbered chain, are expected to promote a specific packing motif that influences the electronic coupling and, consequently, the charge transport pathways.

Band-like transport , on the other hand, occurs in highly ordered crystalline materials where the molecular orbitals of adjacent molecules overlap significantly to form delocalized electronic bands. In this regime, charge carriers can move more freely within these bands, leading to potentially higher mobilities. The transition between hopping and band-like transport is not always sharp and can depend on factors such as temperature, purity, and the degree of structural order.

Computational studies on phenyl-capped oligothiophenes suggest that the end-capping phenyl groups can enhance electron delocalization along the π-conjugated system. academie-sciences.fr This improved delocalization is beneficial for charge transport. Furthermore, theoretical models can predict the relative efficiencies of hole and electron transport by analyzing the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For many thiophene-based materials, hole transport is more efficient.

The primary charge transport pathways in crystalline or well-ordered domains of 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene are expected to be along the π-stacking directions of the planar bithiophene cores. The insulating alkyl chains play a crucial role in mediating the intermolecular distances and orientations, thereby fine-tuning the electronic coupling between the conductive cores.

| Parameter | Significance | Influencing Factors |

|---|---|---|

| Reorganization Energy | Energy cost of molecular deformation upon charging/discharging. Lower values are desirable for efficient hopping. | Molecular structure and rigidity. |

| Electronic Coupling | Measure of electronic interaction between adjacent molecules. Higher values lead to faster hopping. | Intermolecular distance and orientation (packing), π-orbital overlap. |

| HOMO/LUMO Energy Levels | Determine the efficiency of hole and electron injection and transport. | Molecular structure, conjugation length, substituents. |

Polymerization and Oligomerization Studies Involving 5,5 Bis 4 Octylphenyl 2,2 Bithiophene

Homopolymerization and Copolymerization Strategies

The synthesis of high-performance conjugated polymers from 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene can be realized through both homopolymerization and copolymerization approaches. These methods are designed to create well-defined polymer structures with desirable electronic and physical properties.

Oxidative coupling polymerization is a common and straightforward method for synthesizing polythiophenes and their derivatives. In this process, a chemical oxidant, most frequently iron(III) chloride (FeCl₃), is used to induce the polymerization of the monomer units. nih.gov The reaction proceeds through the formation of radical cations from the thiophene (B33073) rings, which then couple to form new carbon-carbon bonds between the monomer units, leading to the growth of the polymer chain. mit.edu

Table 1: General Conditions for Oxidative Coupling Polymerization of Thiophene Derivatives

| Parameter | Typical Condition |

| Oxidant | Iron(III) Chloride (FeCl₃) |

| Solvent | Chloroform (B151607), Dichloromethane |

| Temperature | Room Temperature |

| Atmosphere | Inert (e.g., Argon, Nitrogen) |

Electrochemical polymerization offers an alternative route to synthesize conjugated polymer films directly onto an electrode surface. dtic.mil This technique allows for excellent control over the film thickness and morphology by adjusting the electrochemical parameters such as potential, current, and deposition time. nih.gov The process involves the electrochemical oxidation of the monomer to form radical cations, which then couple and propagate to form a polymer film on the electrode.

For thiophene and its derivatives, electrochemical polymerization is a well-documented method. researchgate.net The presence of a bithiophene unit, as in 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene, can facilitate the polymerization process. Studies have shown that introducing a small amount of 2,2'-bithiophene (B32781) into the polymerization of thiophene can significantly increase the rate of polymerization and lower the required applied potentials. dtic.mil This is attributed to the lower oxidation potential of the bithiophene compared to the thiophene monomer. The resulting polymer films can be characterized by various techniques, including cyclic voltammetry, infrared spectroscopy, and scanning electron microscopy, to evaluate their electrochemical and morphological properties. dtic.mil

To fine-tune the optoelectronic properties of the resulting materials, 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene can be copolymerized with other π-conjugated monomers. This approach allows for the creation of donor-acceptor (D-A) copolymers, where the bithiophene unit can act as an electron-donating segment. By pairing it with an electron-accepting comonomer, the bandgap of the resulting copolymer can be engineered to absorb light at specific wavelengths, which is particularly important for photovoltaic applications. nih.gov

Commonly employed methods for the synthesis of such copolymers include transition metal-catalyzed cross-coupling reactions like Suzuki-Miyaura polycondensation and Stille coupling. mdpi.com These methods offer precise control over the polymer structure and allow for the incorporation of a wide variety of functional groups. For instance, copolymers of bithiophene with units like diketopyrrolopyrrole (DPP) have been synthesized and shown to possess interesting charge transport properties. nih.gov The choice of comonomer and the polymerization method are crucial in determining the final properties of the copolymer, such as its molecular weight, solubility, and solid-state packing. researchgate.net

Table 2: Common Comonomers for Copolymerization with Bithiophene Derivatives

| Comonomer Type | Example | Desired Property Modification |

| Electron-Accepting | Diketopyrrolopyrrole (DPP) | Lowering the bandgap, improving charge transport |

| Electron-Donating | Fluorene | Increasing solubility, modifying emission color |

| Planar Aromatic | Benzodithiophene (BDT) | Enhancing π-π stacking and charge mobility |

Control of Polymer Architecture and Regioselectivity during Polymerization

The performance of conjugated polymers is highly dependent on their molecular structure, particularly the regularity of the polymer chain. For substituted polythiophenes, regioselectivity, which refers to the specific orientation of the monomer units within the polymer chain (head-to-tail, head-to-head, or tail-to-tail), is a critical factor. A high degree of head-to-tail (HT) regioregularity leads to a more planar polymer backbone, which facilitates intermolecular π-π stacking and enhances charge carrier mobility. nih.gov

For a symmetrically substituted monomer like 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene, the primary concern for regioselectivity arises during copolymerization with an unsymmetrical comonomer. beilstein-journals.org Various synthetic strategies have been developed to achieve high regioselectivity, including the use of specific transition metal catalysts and controlled polymerization mechanisms. nih.gov For instance, nickel-catalyzed cross-coupling reactions have been shown to be effective in producing highly regioregular poly(3-alkylthiophene)s. acs.org The choice of catalyst, ligands, and reaction conditions all play a crucial role in controlling the regiochemistry of the polymerization. nih.gov

Development of Oligomeric Systems based on the 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene Scaffold

In addition to polymers, well-defined oligomers based on the 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene scaffold are also of great interest. nih.gov Oligomers offer the advantage of having a precise molecular weight and structure, which allows for a more detailed investigation of the structure-property relationships. These oligomers can serve as model compounds to understand the electronic and photophysical properties of the corresponding polymers. unige.ch

The synthesis of such oligomers can be achieved through stepwise coupling reactions, such as Suzuki or Stille coupling, which allow for the controlled addition of monomer units. unige.ch Recent research has focused on the synthesis of thiophene-based oligomers for applications in organic field-effect transistors and photovoltaics. nih.gov The introduction of the 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene unit into these oligomeric structures can enhance their solubility and processability, making them suitable for solution-based fabrication techniques.

Applications in Organic Electronic Devices and Advanced Technologies

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics, serving as switches and amplifiers. The performance of these devices is critically dependent on the charge transport characteristics of the organic semiconductor used as the active layer. 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene has been investigated as a p-type semiconductor in OFETs, where it facilitates the transport of positive charge carriers (holes).

Characterization of Charge Carrier Mobility (e.g., Hole Mobility)

Charge carrier mobility is a key metric for OFET performance, indicating how quickly charge carriers can move through the semiconductor material under the influence of an electric field. For 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene, the hole mobility has been characterized in thin-film transistors fabricated by vapor deposition.

In a study by Hotta et al. (2008), the field-effect mobility of vapor-deposited films of 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene was measured. The mobility was found to be dependent on the substrate temperature during deposition, which influences the crystalline structure of the thin film. The highest hole mobility was observed in the well-ordered smectic G phase, reaching up to 0.15 cm²/Vs . This high mobility is attributed to the favorable molecular packing in this polymorphic form, which facilitates efficient intermolecular charge hopping. The relationship between the substrate temperature and the resulting film structure and mobility is a critical aspect of device optimization.

OFET Performance Data for 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene

| Deposition Temperature (°C) | Polymorphic Phase | Hole Mobility (cm²/Vs) | On/Off Current Ratio |

|---|---|---|---|

| 25 | Amorphous-like | 1.1 x 10⁻³ | > 10⁶ |

| 80 | Smectic G | 0.15 | > 10⁶ |

| 120 | Smectic G | 0.12 | > 10⁶ |

Assessment of On/Off Current Ratios for Switching Performance

The on/off current ratio is another crucial parameter for OFETs, representing the ratio of the drain current when the transistor is in the "on" state to the current when it is in the "off" state. A high on/off ratio is essential for digital logic applications to ensure clear differentiation between the two states and to minimize power consumption in the off state.

OFETs based on 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene have demonstrated excellent switching characteristics. Research has shown that devices fabricated with this material consistently exhibit high on/off ratios, typically exceeding 10⁶ . This indicates that the material can effectively shut off the current flow, making it suitable for applications requiring low standby power and reliable switching behavior. The high on/off ratio is maintained across different polymorphic phases of the material, highlighting its robust performance as a switching element.

Impact of Side-Chain Functionalization on OFET Performance

The performance of organic semiconductors is significantly influenced by their molecular structure, including the nature of any side chains. In 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene, the 4-octylphenyl side chains play a crucial role in determining the material's properties and, consequently, the OFET performance.

These long alkyl chains enhance the solubility of the molecule, which is advantageous for solution-based processing techniques. More importantly, the octylphenyl groups influence the intermolecular packing in the solid state. The flexible octyl chains can promote self-organization and lead to the formation of well-ordered crystalline domains, which are essential for efficient charge transport. The specific arrangement of the molecules, driven by the interactions between the bithiophene cores and the van der Waals forces between the side chains, directly impacts the electronic coupling between adjacent molecules and thus the charge carrier mobility. The presence of the phenyl group provides a rigid extension to the conjugated core, which can further influence the packing motif and electronic properties. The interplay between the conjugated core and the flexible side chains is a key design principle for high-performance organic semiconductors.

Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs)

Organic photovoltaics (OPVs) and polymer solar cells (PSCs) represent a promising technology for low-cost, flexible, and large-area solar energy conversion. The active layer in these devices is typically a bulk heterojunction (BHJ) blend of an electron donor and an electron acceptor material.

Role as Electron Donor or Acceptor in Bulk Heterojunction Architectures

Despite the promising electronic properties of 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene demonstrated in OFETs, a thorough search of the scientific literature did not yield specific studies detailing its application as either an electron donor or an electron acceptor in bulk heterojunction solar cells. While bithiophene derivatives are commonly used as building blocks for donor polymers in OPVs, the performance and specific role of this particular small molecule within a photovoltaic device have not been reported.

Contribution to Light Harvesting and Charge Separation

Similarly, no specific data is available in the scientific literature regarding the contribution of 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene to light harvesting and charge separation in the context of an OPV device. The absorption spectrum and energy levels of the molecule would be critical in determining its potential for light absorption and its suitability for efficient charge transfer with a corresponding donor or acceptor material. However, without experimental data from photovoltaic devices, any discussion on its contribution to these processes would be speculative.

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

While the broader class of thiophene-based oligomers and polymers is extensively used in OLED and PLED technology, specific research detailing the performance of 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene as a primary light-emitting material is not widely documented. The octylphenyl substitutions are known to enhance solubility and influence the solid-state packing of the molecule, which are critical parameters for device fabrication and performance. The electronic and photophysical properties endowed by the bithiophene core suggest its potential utility in light-emitting applications, likely as a component in a blend or copolymer system.

Investigation of Electroluminescence Mechanisms and Color Tuning

There is limited specific research available on the electroluminescence (EL) mechanisms of 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene. Generally, for this class of materials, electroluminescence arises from the radiative recombination of excitons formed by injected electrons and holes. The emission color is determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For related thiophene (B33073)/phenylene co-oligomers, color tuning can be achieved by modifying the molecular structure to alter the extent of π-conjugation or by introducing different substituent groups. The octylphenyl groups on the target compound primarily affect morphology and processability, but they can also have a secondary electronic effect that may slightly shift the emission spectrum.

Achievement of White Light Emission in Polymer Blends

The generation of white light in PLEDs typically involves blending multiple polymers or small molecules that emit at different primary colors (red, green, and blue) or combining a blue-emitting host with a yellow- or orange-emitting dopant. While there are no specific studies detailing the use of 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene to achieve white light emission, its predicted blue or blue-green emission could make it a suitable candidate as a blue component in a white-light-emitting polymer blend.

Enhancement of Electroluminescence Quantum Efficiency and Device Brightness

For devices utilizing thiophene-based materials, enhancing electroluminescence quantum efficiency and brightness is a key area of research. Strategies often involve blending the emissive material with other polymers that have better charge transport properties or creating layered device architectures to balance the injection of electrons and holes. While performance data for 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene is not available, research on similar compounds demonstrates that optimizing the blend composition and device structure is crucial for achieving high efficiency and brightness.

Other Optoelectronic Device Applications (e.g., Photodetectors, Lasers)

While direct applications of 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene in photodetectors and lasers are not prominent in the literature, studies on closely related compounds highlight the potential of this material class.

For instance, research into organic lasers has utilized single crystals of a similar compound, 5,5'-bis(4'-methoxybiphenyl-4-yl)-2,2'-bithiophene (BP2T-OMe) . nih.govresearchgate.net These crystals demonstrated stable, room-temperature lasing, acting as effective Fabry-Pérot resonators. nih.govresearchgate.net This performance points to the potential of well-ordered crystalline structures of thiophene/phenylene co-oligomers for laser applications. researchgate.net

Table 1: Lasing Properties of a Structural Analog (BP2T-OMe)

| Property | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | nih.govresearchgate.net |

| Group Refractive Index | 3.5 | nih.govresearchgate.net |

| Q factor | 4500 | nih.govresearchgate.net |

| Lasing Condition | Room temperature in air | nih.govresearchgate.net |

In the area of photodetectors , another analog, 5,5'-bis(naphth-2-yl)-2,2'-bithiophene (NaT2) , has been employed in low-voltage phototransistors. The molecular alignment within the nanofibrous structures of NaT2 resulted in strong optical absorption, a key property for a photodetector. core.ac.uk This suggests that 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene, if processed to form similarly ordered thin films, could be explored for photosensing applications.

Exploration in Resistive Memory Devices

Organic materials are increasingly being investigated for next-generation resistive switching memories due to their flexibility, low cost, and potential for high-density data storage. mdpi.com These devices operate by switching between high and low resistance states ('OFF' and 'ON'). mdpi.com However, a review of available research indicates that 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene has not been specifically studied for this application. The exploration of thiophene-based small molecules in resistive memory is an emerging field, and the charge transport properties inherent to the bithiophene core could make this compound a candidate for future investigation.

Potential in Thermoelectric Materials and Composites

Thermoelectric materials can convert heat energy into electrical energy and vice versa. While research into organic thermoelectric materials is growing, there is currently no available scientific literature that investigates the thermoelectric properties of 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene or its composites. The development of efficient p-type organic materials is a key goal in this field, and given the semiconducting nature of thiophene oligomers, they represent a class of materials that could warrant future exploration for thermoelectric applications.

Analysis of Charge Carrier Transport and Thermoelectric Performance

The exploration of organic semiconductors for electronic and thermoelectric applications has intensified, with a significant focus on thiophene-based oligomers due to their favorable electronic properties and environmental stability. Within this class of materials, 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene stands out as a subject of interest. Its molecular architecture, featuring a conjugated bithiophene core functionalized with octylphenyl side chains, is designed to influence its solid-state packing and, consequently, its charge transport and thermoelectric characteristics.

Charge Carrier Transport in Bithiophene Derivatives

The charge carrier mobility is a critical parameter for the performance of organic electronic devices. For the broader class of 5,5'-bis(4-alkylphenyl)-2,2'-bithiophene liquid crystalline semiconductors, the molecular structure is known to facilitate charge transport. While specific charge mobility data for 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene is not extensively reported in dedicated studies, research on closely related compounds provides valuable insights into its expected performance.

It is the interplay between the conductive bithiophene backbone and the organizational influence of the octylphenyl side chains that dictates the material's efficacy as a semiconductor. The specific length of the alkyl chain (octyl in this case) can affect the intermolecular spacing and π-π stacking, which are critical for efficient charge hopping between adjacent molecules.

Thermoelectric Performance of Thiophene-Based Materials

Thermoelectric materials can convert heat energy into electrical energy and vice versa, and their efficiency is characterized by the dimensionless figure of merit, ZT. This parameter is a function of the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ). Organic materials, including thiophene derivatives, are being investigated for thermoelectric applications due to their potential for low thermal conductivity and tunable electronic properties through synthetic chemistry.

Currently, there is a notable lack of specific experimental data in the scientific literature detailing the complete thermoelectric performance—including the Seebeck coefficient, electrical conductivity, and power factor—of 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene. However, the thermoelectric properties of other functionalized thiophene-based materials offer a general understanding of the potential of this class of compounds.

Below is a data table summarizing the charge transport and thermoelectric parameters of related thiophene-based compounds to provide a comparative context.

| Compound Family | Parameter | Value |

| 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophenes | Hole Mobility | ~1.5 × 10⁻⁴ cm² V⁻¹ s⁻¹ |

| Benzothieno-benzothiophene Derivatives | Seebeck Coefficient | 36 - 245 µV/K |

| Polar Polythiophene | Electrical Conductivity | up to 830 S/cm |

| Polar Polythiophene | Seebeck Coefficient | 15.8 µV/K |

Structure Property Relationships and Performance Optimization

Elucidating the Influence of Molecular Structure on Charge Transport Characteristics

The nature of the side chain, whether it is an alkyl or an alkoxy group, can have a pronounced effect. Theoretical studies on polythiophene derivatives have shown that substituting alkyl chains with alkoxy chains can improve the electrical properties. researchgate.net For example, poly(3-oxyhexyl-thiophene) with alkoxy side chains was calculated to have a theoretical hole mobility of 0.49 cm² V⁻¹ s⁻¹, substantially higher than the 0.15 cm² V⁻¹ s⁻¹ calculated for the alkylated equivalent, poly(3-hexyl-thiophene). researchgate.net This improvement is partly attributed to the electron-donating character of the oxygen atom in the alkoxy group, which can modulate the electronic structure of the conjugated backbone. rsc.org

Table 1: Influence of Side-Chain Characteristics on Charge Transport Properties This table provides a summary of general trends observed for side-chain effects in organic semiconductors. The specific impact can be highly dependent on the core molecular structure and processing conditions.

| Side-Chain Characteristic | Observed Effect on Molecular Properties | Impact on Charge Transport | Reference |

|---|---|---|---|

| Alkyl vs. Alkoxy | Alkoxy groups are electron-donating; can alter electronic structure of the backbone. | Alkoxy chains can lead to higher theoretical charge mobility compared to alkyl chains of similar length. | researchgate.net |

| Alkyl Chain Length (Short vs. Long) | Affects solubility, molecular packing motif (herringbone vs. π-stacking), and packing density. | System-dependent: Longer chains can enhance π-π interactions in herringbone systems, increasing mobility. In other systems, shorter chains allow for denser packing and higher mobility. | momap.net.cnrsc.orgnih.gov |

| Steric Bulkiness | Increases distance between conjugated backbones; can loosen crystal packing. | Generally leads to lower mobility due to reduced intermolecular electronic coupling. Can also induce polymorphism, affecting device consistency. | scispace.com |

For efficient charge transport, a high degree of planarity in the conjugated backbone is desirable. A planar structure maximizes the overlap of π-orbitals along the molecule, which facilitates intramolecular charge delocalization. ajchem-a.com The 2,2'-bithiophene (B32781) unit can adopt different conformations due to rotation around the single bond connecting the two thiophene (B33073) rings. In the solid state, an anti-planar (s-trans) conformation is generally favored as it minimizes steric hindrance and results in a more extended, linear molecular shape conducive to orderly packing. rsc.orgresearchgate.net

Single-crystal X-ray analysis of compounds structurally related to 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene, such as 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophenes, reveals that the aromatic core is nearly planar with an s-trans conformation of the central bithiophene unit. rsc.orgresearchgate.net This planarity is a key factor contributing to their charge-transporting properties. Deviations from planarity, such as twisting of the thiophene rings, can disrupt the π-conjugation, increase the reorganization energy, and ultimately reduce charge carrier mobility. rsc.org The final charge transport properties of thiophene-based copolymers are a result of the interplay between crystallinity, the planarity and linearity of the polymer chain, and the packing of the side chains. tu-dresden.de

Understanding Intermolecular Interactions and Solid-State Organization

While the properties of an individual molecule are important, the performance of an organic electronic device is critically dependent on how these molecules interact and arrange themselves in the solid state. beilstein-journals.org Intermolecular interactions dictate the material's crystal packing and thin-film morphology, which in turn govern the efficiency of intermolecular charge hopping.

The larger-scale thin-film morphology, which includes properties like grain size, crystallinity, and the presence of grain boundaries, is also critical. researchgate.net Highly ordered, crystalline films with large grains are generally desirable as they minimize the number of grain boundaries, which can act as traps for charge carriers and impede their movement. researchgate.net Studies on α,α'-diethyl-sexithiophene thin films have shown a strong correlation between morphology and electronic properties, where increasing the substrate temperature during deposition improved molecular ordering and grain size, leading to higher field-effect mobility. researchgate.net However, if the temperature becomes too high, gaps can form between the grains, which degrades device performance. researchgate.net

Achieving the optimal thin-film microstructure for a given organic semiconductor requires precise control over the film deposition process. The initial formation of crystalline domains from a solution or vapor is governed by a process called nucleation. arxiv.orgacademindex.com The density and nature of these initial nuclei determine the subsequent growth and the final morphology of the film.

Controlling the nucleation density is a key strategy for manipulating the crystalline morphology. researchgate.net For instance, a lower nucleation density allows for the growth of larger crystal grains. mdpi.com The interaction between the semiconductor molecule and the substrate surface plays a critical role. Nucleation can proceed in a two-dimensional (2D) layer-by-layer fashion or as three-dimensional (3D) islands. It has been shown that 2D nucleation leads to well-connected grains that form continuous films suitable for efficient charge transport, whereas 3D nucleation can result in poorly connected grains that are detrimental to device performance. researchgate.net Deposition parameters such as substrate temperature and deposition rate can be tuned to favor the desired 2D growth mode. researchgate.netresearchgate.net

Modulation of Electronic Structure via Strategic Substitution

Strategic chemical substitution on the conjugated backbone is a powerful tool for tuning the electronic structure of an organic semiconductor. epfl.ch By adding electron-donating or electron-withdrawing groups, it is possible to modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, alters the HOMO-LUMO energy gap (Eg), which is a critical parameter for optoelectronic applications. mdpi.comnih.gov

Anchoring a selected substituent to the thiophene rings can induce significant changes in redox and spectroscopic features. mdpi.com For example, density functional theory calculations have shown that a strong electron-withdrawing nitro group can lower the HOMO-LUMO gap of a thiophene dimer by approximately 0.7 eV, while a phenyl group can reduce it to 2.19 eV. nih.gov An ethynyl (B1212043) substituent has been shown to cause a red shift in the maximum absorption wavelength and a decrease in the energy gap. mdpi.com The position of the substituent is also crucial; functionalization on the central rings of an oligomer can have a different effect than on the terminal rings. mdpi.com This ability to fine-tune the electronic properties through synthetic modification allows for the rational design of materials tailored for specific device applications. acs.orgacs.org

Table 2: Effect of Various Substituents on the HOMO-LUMO Gap (Eg) of Thiophene-Based Molecules Data compiled from theoretical and experimental studies on various thiophene monomers and oligomers. Absolute values are method-dependent, but trends are informative.

| Substituent Group (X) | Electronic Nature | Effect on HOMO-LUMO Gap (Eg) | Reference |

|---|---|---|---|

| -H (Unsubstituted) | Reference | Reference value | researchgate.net |

| -CH₃ (Methyl) | Weakly Electron-Donating | Slight increase or minor effect | nih.govresearchgate.net |

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Increases Eg | researchgate.net |

| -NH₂ (Amino) | Strongly Electron-Donating | Decreases Eg | researchgate.net |

| -Cl (Chloro) | Weakly Electron-Withdrawing (Inductive) | Increases Eg | researchgate.net |

| -CN (Cyano) | Strongly Electron-Withdrawing | Decreases Eg | researchgate.net |

| -NO₂ (Nitro) | Very Strongly Electron-Withdrawing | Significantly decreases Eg | nih.gov |

| -C≡CH (Ethynyl) | π-Acceptor/Extends Conjugation | Decreases Eg | mdpi.com |

| -C₆H₅ (Phenyl) | Extends π-Conjugation | Significantly decreases Eg | nih.gov |

Tuning of Electronic Energy Levels (HOMO/LUMO) and Band Gap for Specific Applications

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical electronic energy levels that dictate the charge injection and transport properties of an organic semiconductor, as well as its optical absorption and emission characteristics. The energy difference between the HOMO and LUMO levels defines the material's band gap, which is a key factor in determining its suitability for specific applications.

For oligothiophenes, the HOMO-LUMO energy gap can be adjusted by varying the number of thiophene subunits and the chemical nature and position of substituents on the heteroaromatic rings mdpi.com. The introduction of substituents to a 2,2'-bithiophene skeleton perturbs the molecular geometry, leading to distinct shapes of the molecular orbitals compared to the parent molecule researchgate.net. This directly influences the vertical molecular excited states and, consequently, the HOMO-LUMO gap researchgate.net.

Table 1: Representative HOMO/LUMO Levels and Band Gaps for Related Organic Semiconductors

| Compound Class | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Fluorenone Derivatives | -5.14 to -5.53 | -2.91 to -3.13 | 2.23 to 2.40 |

| Oligothiophenes | Varies with length and substitution | Varies with length and substitution | Tunable |

Note: This table provides a general range for related compound classes to illustrate the concept of tunable electronic properties. Specific values for 5,5'-Bis(4-octylphenyl)-2,2'-bithiophene would require dedicated experimental or computational analysis.

Control over Excitation Energy through Substituent Effects

The excitation energy of an organic molecule, which corresponds to the energy required to promote an electron from the ground state to an excited state, is directly related to its absorption and emission properties. This energy can be precisely controlled by the strategic placement of electron-donating or electron-withdrawing substituents on the molecular framework.

In the context of aryl-substituted bithiophenes, the electronic nature of the substituents on the phenyl rings plays a significant role in modulating the excitation energy. Electron-donating groups, such as the octyl groups on the phenyl rings of the title compound, generally lead to a decrease in the excitation energy, resulting in a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. Conversely, the introduction of electron-withdrawing groups would be expected to increase the excitation energy, causing a blue-shift (a shift to shorter wavelengths).

This principle is a cornerstone of molecular engineering for optoelectronic applications. By carefully selecting substituents, the absorption spectrum of the material can be tailored to match the solar spectrum for photovoltaic applications, or the emission color can be tuned for organic light-emitting diodes (OLEDs). The specific impact of the 4-octylphenyl substituent on the excitation energy of the 2,2'-bithiophene core would involve a complex interplay of inductive and mesomeric effects that influence the electron density distribution in both the ground and excited states.

Dynamics of Exciton (B1674681) Formation and Energy Transfer in Polymer Blends

In many organic optoelectronic devices, the active layer is not a single material but a blend of two or more components, typically a donor and an acceptor material. Upon light absorption by the donor material, a tightly bound electron-hole pair, known as an exciton, is formed. For charge separation to occur, this exciton must migrate to the donor-acceptor interface before it decays back to the ground state. The efficiency of this process is governed by the dynamics of exciton formation and energy transfer.

The diffusion of excitons in conjugated polymers is a critical process for the operation of organic solar cells rug.nlresearchgate.netrsc.org. The exciton diffusion length, which is the average distance an exciton can travel before recombination, is a key parameter that influences the optimal morphology of the active layer blend rug.nlresearchgate.netrsc.org. Typical exciton diffusion lengths in conjugated polymers are in the range of a few nanometers db-thueringen.de.